trans-4-Methyl-1-nitro-1-pentene
Overview
Description
Trans-4-Methyl-1-nitro-1-pentene is an organic compound with the molecular formula C6H11NO2. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. The compound contains a nitro group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-4-Methyl-1-nitro-1-pentene can be synthesized through various methods. One common method involves the nitration of 4-methyl-1-pentene using nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the trans isomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Trans-4-Methyl-1-nitro-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitro compounds.
Scientific Research Applications
Trans-4-Methyl-1-nitro-1-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-4-Methyl-1-nitro-1-pentene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The double bond allows for addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Methyl-1-pentene: A structural isomer with different reactivity due to the absence of the nitro group.
2-Butene: Another alkene with similar geometric isomerism but different functional groups.
Nitroethane: A simpler nitro compound with different physical and chemical properties.
Uniqueness: Trans-4-Methyl-1-nitro-1-pentene is unique due to the presence of both a nitro group and a double bond, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Trans-4-Methyl-1-nitro-1-pentene (C6H11NO2) is an organic compound recognized for its potential biological activities, particularly due to the presence of a nitro group and a double bond. This compound is primarily utilized as an intermediate in organic synthesis, but its biological implications are gaining attention in various fields, including medicinal chemistry and environmental science.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C6H11NO2
- Appearance : Yellow liquid with a fruity odor
- Functional Groups : Nitro group (-NO2) and a carbon-carbon double bond (C=C)
The unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions and activities .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential effects on various biological systems.
The nitro group in this compound can participate in redox reactions, influencing the compound's reactivity with biomolecules. The double bond facilitates addition reactions, allowing the compound to interact with various molecular targets within biological systems. This interaction can lead to significant biological effects, including cytotoxicity and modulation of biochemical pathways .
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:
These findings suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells.
Environmental Impact Studies
Research has also focused on the environmental implications of this compound. The compound's reactions with ozone have been studied to understand its degradation pathways and potential toxicity of byproducts. Studies indicate that the presence of both nitro and double bond functional groups significantly affects the reaction rates and products formed during ozonolysis .
Case Study 1: Anticancer Activity
A study published in Nature examined the effects of various nitro compounds, including this compound, on pancreatic cancer cells. The results indicated that treatment with this compound led to significant reductions in cell proliferation and increased apoptosis markers, suggesting a mechanism involving the activation of caspases .
Case Study 2: Environmental Toxicity
In an investigation into the environmental fate of nitroalkenes, this compound was found to undergo rapid degradation upon exposure to ozone. The study highlighted that while the parent compound showed moderate toxicity, several byproducts formed during ozonolysis exhibited higher toxicity levels. This emphasizes the need for careful assessment of both parent compounds and their degradation products in environmental risk assessments .
Properties
IUPAC Name |
(E)-4-methyl-1-nitropent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSUVQCPWIYID-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303293 | |
Record name | (1E)-4-Methyl-1-nitro-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-90-0 | |
Record name | (1E)-4-Methyl-1-nitro-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34209-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentene, 4-methyl-1-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E)-4-Methyl-1-nitro-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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